molecular formula C12H19N3O2 B1460068 1-(1-Ethyl-1H-pyrazol-4-ylmethyl)-piperidine-4-carboxylic acid CAS No. 1006483-71-1

1-(1-Ethyl-1H-pyrazol-4-ylmethyl)-piperidine-4-carboxylic acid

Cat. No. B1460068
CAS RN: 1006483-71-1
M. Wt: 237.3 g/mol
InChI Key: DPBFLGLDCCUNEC-UHFFFAOYSA-N
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Description

1-(1-Ethyl-1H-pyrazol-4-ylmethyl)-piperidine-4-carboxylic acid (1-EPMPCA) is a novel synthetic molecule which has been gaining interest in the scientific world due to its potential applications in both the pharmaceutical and laboratory fields. This molecule is a carboxylic acid and contains both an ethyl group and a pyrazole ring. Its structure is similar to that of other molecules like piperidine and piperazine, both of which have been used in the synthesis of drugs. 1-EPMPCA has been found to exhibit a range of biochemical and physiological effects, as well as having potential applications in lab experiments.

Scientific Research Applications

Synthesis and Chemical Properties

  • Facile Synthesis of Pyrazolo[3,4-b]pyridine Derivatives : A study by Ghaedi et al. (2015) demonstrates an efficient synthesis method for novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through the condensation of pyrazole-5-amine derivatives and activated carbonyl groups. This process is useful for preparing new N-fused heterocycle products with good yields (Ghaedi et al., 2015).

  • Microwave-Assisted Synthesis : Milosevic et al. (2015) explored microwave-assisted synthesis involving ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate and primary aliphatic amines. This method produced corresponding carboxamides in good yields, demonstrating an efficient synthesis pathway (Milosevic et al., 2015).

  • Improved Synthesis of 1H-Pyrazole-4-Carboxylic Acid : Dong (2011) improved the synthesis of 1H-pyrazole-4-carboxylic acid, a key intermediate in creating related compounds. This method increased the yield significantly, indicating potential for large-scale production (C. Dong, 2011).

Pharmaceutical Development

  • Aurora Kinase Inhibitor for Cancer Treatment : Research by ロバート ヘンリー,ジェームズ (2006) identified a compound structurally similar to 1-(1-Ethyl-1H-pyrazol-4-ylmethyl)-piperidine-4-carboxylic acid as an inhibitor of Aurora A, suggesting its potential in treating cancer (ロバート ヘンリー,ジェームズ, 2006).

  • Antiviral and Anticancer Properties : Various derivatives of 1H-pyrazole-4-carboxylic acid, which are structurally related to the compound , have been synthesized and evaluated for their potential as anticancer and antiviral agents. These studies reveal the compound's relevance in developing new therapeutic agents (Bernardino et al., 2007); (Rehman et al., 2018).

properties

IUPAC Name

1-[1-(1H-pyrazol-4-yl)propyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-2-11(10-7-13-14-8-10)15-5-3-9(4-6-15)12(16)17/h7-9,11H,2-6H2,1H3,(H,13,14)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBFLGLDCCUNEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CNN=C1)N2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1-Ethyl-1H-pyrazol-4-ylmethyl)-piperidine-4-carboxylic acid
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1-(1-Ethyl-1H-pyrazol-4-ylmethyl)-piperidine-4-carboxylic acid
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